2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a thiazole ring fused with a quinazolinone ring system. This compound has shown promising results in scientific research applications, including its use as a potential drug candidate.
Mechanism Of Action
The mechanism of action of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes or the modulation of specific cellular pathways.
Biochemical And Physiological Effects
Studies have shown that 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research involving 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a promising compound that has shown significant potential in scientific research applications. Its unique chemical structure and biological activities make it an interesting subject for further study, and it may hold promise as a potential drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-bromoacetophenone and thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.
Scientific Research Applications
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer.
properties
CAS RN |
16024-89-8 |
---|---|
Product Name |
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3 |
InChI Key |
NOFIPOCUDNMRNF-UHFFFAOYSA-N |
SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Canonical SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.